Cas no 1692040-35-9 (3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid)
3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- 1692040-35-9
- 3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- EN300-1284554
-
- Inchi: 1S/C15H17N3O4/c1-18-10-16-8-13(18)12(7-14(19)20)17-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,12H,7,9H2,1H3,(H,17,21)(H,19,20)
- InChI Key: BJFDLIAUBKTIEV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(CC(=O)O)C1=CN=CN1C)=O
Computed Properties
- Exact Mass: 303.12190603g/mol
- Monoisotopic Mass: 303.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 93.4Ų
3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1284554-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1284554-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-250mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1284554-10000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid |
1692040-35-9 | 10000mg |
$3622.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
Professional Introduction to 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic Acid (CAS No. 1692040-35-9)
3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, identified by its CAS number 1692040-35-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential applications in drug development, particularly in the synthesis of novel bioactive agents. The structural features of this compound, including its benzyloxy and 1-methyl-1H-imidazol-5-yl substituents, contribute to its unique chemical properties and biological activities.
The benzyloxy group is a common protective group in peptide chemistry, where it is used to mask the amino group during synthetic processes. This group enhances the stability of the molecule during various chemical reactions, making it an invaluable tool in the synthesis of complex peptides and proteins. The presence of the 1-methyl-1H-imidazol-5-yl moiety adds another layer of functionality, as imidazole derivatives are known for their diverse biological activities. These include antimicrobial, antiviral, and anti-inflammatory properties, which have been extensively studied in recent years.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid are being explored for their potential as intermediates in the synthesis of new drugs. For instance, studies have shown that imidazole derivatives can modulate various biological pathways, making them promising candidates for treating conditions such as cancer, neurological disorders, and autoimmune diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled chemists to construct complex molecular frameworks with high efficiency. These techniques are crucial for producing compounds with specific stereochemical configurations, which are often essential for achieving desired biological activities.
One of the most intriguing aspects of 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is its potential role in the development of targeted therapies. The combination of the benzyloxy and 1-methyl-1H-imidazol-5-yl groups creates a molecule with multiple sites for functionalization, allowing researchers to tailor its properties for specific applications. For example, this compound could be used to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby enhancing drug delivery systems.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit significant therapeutic potential. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in disease pathways. By modulating these interactions, compounds like 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid could offer new treatment strategies for a wide range of diseases.
In addition to its pharmaceutical applications, this compound may also find utility in other areas such as materials science and agrochemistry. The unique structural features of this molecule make it a valuable building block for designing novel materials with enhanced properties. For instance, its ability to form stable complexes with metal ions could be exploited in the development of metal organic frameworks (MOFs), which have applications in gas storage and separation technologies.
The future prospects for 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid are promising, given the ongoing advancements in synthetic chemistry and drug discovery. As more research is conducted into its properties and potential applications, it is likely that new uses will be uncovered. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible benefits for patients worldwide.
In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (CAS No. 1692040-35-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation. As our understanding of its properties grows, so too will its applications across various scientific disciplines.
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